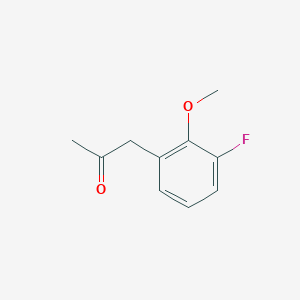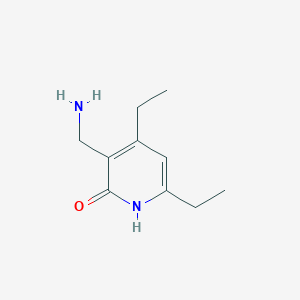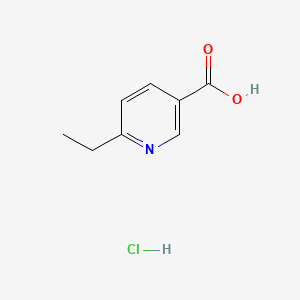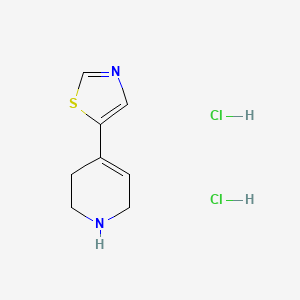
1-(3-Fluoro-2-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluoro-2-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Fluoro-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
1-(3-Fluoro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(3-Fluoro-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)propan-2-one
- 1-(2-Fluoro-3-methoxyphenyl)propan-2-one
- 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one
Uniqueness
1-(3-Fluoro-2-methoxyphenyl)propan-2-one is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
1-(3-fluoro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChIキー |
MZPZAJTYJQRASJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C(=CC=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)



